molecular formula C14H10N2O2 B10918907 2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-1H-indene-1,3(2H)-dione

2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-1H-indene-1,3(2H)-dione

Cat. No.: B10918907
M. Wt: 238.24 g/mol
InChI Key: MOPODRJYPFAKJS-UHFFFAOYSA-N
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Description

2-[(1-METHYL-1H-PYRAZOL-4-YL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE is a synthetic organic compound that belongs to the class of pyrazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-METHYL-1H-PYRAZOL-4-YL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE typically involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with 1H-indene-1,3(2H)-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(1-METHYL-1H-PYRAZOL-4-YL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(1-METHYL-1H-PYRAZOL-4-YL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-METHYL-1H-PYRAZOL-4-YL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

2-[(1-methylpyrazol-4-yl)methylidene]indene-1,3-dione

InChI

InChI=1S/C14H10N2O2/c1-16-8-9(7-15-16)6-12-13(17)10-4-2-3-5-11(10)14(12)18/h2-8H,1H3

InChI Key

MOPODRJYPFAKJS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C=C2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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